N-(2-hydroxy-4-methoxy-2-methylbutyl)-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound known for its unique chemical structure and diverse applications in scientific research. This compound is characterized by the presence of a benzothiadiazole ring, which is a heterocyclic compound containing both nitrogen and sulfur atoms. The addition of a hydroxy, methoxy, and methylbutyl group further enhances its chemical properties, making it a valuable compound in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,1,3-benzothiadiazole-5-carboxylic acid with 2-hydroxy-4-methoxy-2-methylbutylamine under specific conditions to form the desired carboxamide. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The benzothiadiazole ring is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The hydroxy and methoxy groups may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-4-methoxy-2-methylbutyl)pentanamide
- 2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide
- N-(2-Hydroxy-4-methoxy-2-methylbutyl)-2-(2-methoxyethoxy)acetamide
Uniqueness
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2,1,3-benzothiadiazole-5-carboxamide stands out due to the presence of the benzothiadiazole ring, which imparts unique chemical and biological properties. This ring structure is less common in similar compounds, making it a valuable target for research and development in various scientific fields.
Properties
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-13(18,5-6-19-2)8-14-12(17)9-3-4-10-11(7-9)16-20-15-10/h3-4,7,18H,5-6,8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKNQPNECQTJPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C1=CC2=NSN=C2C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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